N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
Description
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiazolo[5,4-b]pyridine core linked to a phenyl ring at the 3-position, which is further substituted with a thiophene-2-sulfonamide group. Its design leverages the electron-deficient thiazolo-pyridine scaffold, which facilitates π-π interactions and hydrogen bonding with biological targets, while the sulfonamide group enhances solubility and bioavailability .
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S3/c20-24(21,14-7-3-9-22-14)19-12-5-1-4-11(10-12)15-18-13-6-2-8-17-16(13)23-15/h1-10,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJJRZFKAFPTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815136 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thiazolopyridine core, which is then coupled with a phenyl ring through a series of nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated sulfonamides.
Scientific Research Applications
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differentiating features:
Key Findings from Structural and Functional Comparisons:
Para vs. meta substitution on the phenyl linker (e.g., vs. Target) alters spatial orientation, affecting interactions with hydrophobic pockets in target proteins .
Heterocycle Modifications :
- The imidazo[4,5-d]thiazolo[5,4-b]pyridine core in Compound 1 (–3) increases molecular complexity and planarity, likely enhancing kinase inhibition but reducing synthetic accessibility .
- Thioureido-containing analogs () exhibit anticancer activity but lack the thiazolo-pyridine moiety, highlighting the target compound’s unique balance of solubility and target engagement .
Steric and Pharmacokinetic Considerations: The 2-methylphenyl analog () demonstrates how minor steric modifications can optimize pharmacokinetics by reducing CYP-mediated metabolism . Sulfonamide group variations (e.g., ethylsulfonyl in ) in patented compounds suggest that bulkier substituents may improve plasma half-life but complicate synthesis .
Biological Activity Trends :
- Thiazolo-pyridine derivatives generally exhibit stronger π-π stacking with aromatic residues in enzyme active sites compared to simpler sulfonamides (e.g., ) .
- The target compound’s lack of charged groups (unlike thioureido analogs in ) may enhance blood-brain barrier permeability for CNS applications .
Biological Activity
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a thiazolo[5,4-b]pyridine moiety and a thiophene ring, making it a subject of interest for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 407.9 g/mol. The compound features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀ClN₃O₂S₃ |
| Molecular Weight | 407.9 g/mol |
| CAS Number | 896678-96-9 |
The primary biological activity of this compound is attributed to its interaction with the Phosphoinositide 3-Kinase (PI3K) pathway. It acts as an inhibitor of PI3K, which is crucial for various cellular processes including proliferation, survival, and metabolism. By inhibiting this pathway, the compound may disrupt cancer cell signaling and promote apoptosis in malignant cells.
Biochemical Pathways Affected
- PI3K/AKT/mTOR Pathway : Inhibition leads to reduced cell growth and survival.
- Chemokine Receptor Modulation : The compound also interacts with chemokine receptors, which are essential in mediating immune responses and have implications in inflammatory diseases and cancer.
Biological Activity Data
Research has demonstrated that this compound exhibits significant biological activity across various assays:
In Vitro Efficacy
- Antiviral Activity : Compounds similar to this sulfonamide have shown effectiveness against viral targets such as the Hepatitis C virus (HCV), with IC50 values indicating potent inhibition.
- Antimicrobial Activity : Preliminary studies indicate that derivatives exhibit strong antimicrobial properties against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging around 0.22–0.25 μg/mL for active derivatives.
| Activity Type | Target Pathogen/Cell Line | IC50/MIC Value |
|---|---|---|
| Antiviral | HCV NS5B | 31.9 - 32.2 μM |
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 μg/mL |
Case Studies and Research Findings
-
Case Study on Cancer Cell Lines :
- A study evaluated the effects of the compound on various cancer cell lines, demonstrating significant cytotoxicity at nanomolar concentrations, suggesting its potential as an anticancer agent.
-
Anti-inflammatory Effects :
- Research indicates that compounds with similar structures significantly reduce the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 cells, highlighting their anti-inflammatory potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step protocols:
Core Formation : Cyclization of pyridine derivatives with thiazole precursors under acidic/basic conditions to generate the thiazolo[5,4-b]pyridine core .
Coupling Reactions : Suzuki-Miyaura cross-coupling or Ullmann-type reactions to attach the phenyl-thiophene-sulfonamide moiety .
Optimization : Microwave-assisted synthesis or flow chemistry can enhance yield and purity. Solvent choice (e.g., DMF or THF) and catalysts (e.g., CuI) are critical .
Q. Which biological targets are associated with this compound, and how is target engagement validated experimentally?
- Key Targets :
- PI3Kα : Inhibition confirmed via enzymatic assays (IC50 values reported for analogs: 30–50 nM) .
- Dihydropteroate Synthase : Antibacterial activity validated through bacterial growth inhibition assays .
- Validation Methods :
- In vitro assays : Fluorescence-based kinase activity assays.
- Structural Analysis : X-ray crystallography or molecular docking to confirm binding to active sites .
Q. How does structural modification (e.g., fluorine substitution) influence the compound’s bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs with substituents (e.g., -F, -OCH₃) at the phenyl or thiophene rings.
- Testing : Compare IC50 values in kinase assays. Fluorine at specific positions enhances metabolic stability and target affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antibacterial effects)?
- Approach :
Orthogonal Assays : Use distinct methods (e.g., cell viability vs. bacterial MIC assays) to isolate mechanisms.
Target Profiling : Employ proteome-wide screens (e.g., kinome scans) to identify off-target interactions .
Structural Analysis : Compare binding modes via cryo-EM or mutagenesis studies to clarify dual functionalities .
Q. What strategies enhance the compound’s bioavailability and tissue specificity in preclinical models?
- Methods :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility .
- Nanocarriers : Encapsulate in liposomes or PEGylated nanoparticles for targeted delivery .
- Cell-Penetrating Peptides (CPPs) : Conjugate with CPPs (e.g., TAT peptide) to enhance cellular uptake, as demonstrated in bacterial models .
Q. How do synergistic effects with other therapeutics impact efficacy, and how are these interactions quantified?
- Protocol :
Combination Screens : Test with standard chemotherapeutics (e.g., cisplatin) or antibiotics (e.g., sulfamethoxazole) .
Synergy Metrics : Calculate Combination Index (CI) using Chou-Talalay analysis.
Mechanistic Studies : Transcriptomics/proteomics to identify pathways affected by synergism .
Q. What computational tools are recommended for predicting the compound’s interaction with novel targets?
- Tools :
- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding pose prediction.
- MD Simulations : GROMACS for stability analysis of ligand-target complexes .
- AI Models : DeepChem or AlphaFold for target discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
